molecular formula C10H7NOS B11998164 2-(2-Propynyloxy)-1,3-benzothiazole

2-(2-Propynyloxy)-1,3-benzothiazole

Katalognummer: B11998164
Molekulargewicht: 189.24 g/mol
InChI-Schlüssel: CYFQXMGOVBFDAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Propynyloxy)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynyloxy)-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-mercaptobenzothiazole and propargyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-mercaptobenzothiazole is reacted with propargyl bromide under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, reduce waste, and improve safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Propynyloxy)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the propynyloxy group, where nucleophiles like amines or thiols replace the propargyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzothiazoles

Wissenschaftliche Forschungsanwendungen

2-(2-Propynyloxy)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(2-Propynyloxy)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The propynyloxy group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Propynyloxy)benzaldehyde
  • 2-(2-Propynyloxy)benzoic acid
  • 2-(2-Propynyloxy)benzamide

Uniqueness

2-(2-Propynyloxy)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the propynyloxy group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential biological activities.

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry Its unique structure allows for diverse chemical reactions and applications, making it a subject of ongoing research and development

Eigenschaften

Molekularformel

C10H7NOS

Molekulargewicht

189.24 g/mol

IUPAC-Name

2-prop-2-ynoxy-1,3-benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h1,3-6H,7H2

InChI-Schlüssel

CYFQXMGOVBFDAQ-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.